Biotin-YVAD-FMK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-YVAD-FMK is a biotin-labeled inhibitor that targets vacuolar processing enzyme (VPE) and caspase-1. It is widely used in scientific research to study programmed cell death and caspase activity. The compound is known for its ability to irreversibly bind to the active sites of these enzymes, thereby inhibiting their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-YVAD-FMK involves the coupling of biotin with the peptide sequence Tyr-Val-Ala-Asp (YVAD) followed by the addition of a fluoromethyl ketone (FMK) group. The process typically includes:
Peptide Synthesis: The peptide sequence YVAD is synthesized using solid-phase peptide synthesis (SPPS).
Biotinylation: The synthesized peptide is then coupled with biotin using standard peptide coupling reagents.
Addition of FMK: Finally, the fluoromethyl ketone group is introduced to the peptide-biotin conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers for efficient production.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.
Quality Control: Ensuring the purity and activity of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Biotin-YVAD-FMK primarily undergoes:
Irreversible Inhibition: It forms a covalent bond with the active site of VPE and caspase-1, leading to irreversible inhibition.
Hydrolysis: The compound can be hydrolyzed under certain conditions, affecting its stability and activity.
Common Reagents and Conditions
Reagents: Common reagents include peptide coupling agents like HATU or EDC, and solvents like dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with careful control of pH and solvent conditions.
Major Products
The major product of the reaction is the biotinylated peptide with the FMK group, which is the active inhibitor.
Scientific Research Applications
Biotin-YVAD-FMK is extensively used in various fields of scientific research:
Chemistry: Studying enzyme kinetics and inhibition mechanisms.
Biology: Investigating programmed cell death (apoptosis) and caspase activity in cells.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Used in the development of diagnostic assays and high-throughput screening methods.
Mechanism of Action
Biotin-YVAD-FMK exerts its effects by covalently binding to the active site of VPE and caspase-1. This binding inhibits the enzymatic activity, preventing the cleavage of substrates involved in apoptosis. The molecular targets include the catalytic cysteine residues in the active sites of these enzymes, and the pathways involved are those regulating programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Biotin-VAD-FMK: Another biotin-labeled caspase inhibitor with a broader specificity.
Z-VAD-FMK: A non-biotinylated caspase inhibitor with similar inhibitory properties but different applications.
DEVD-FMK: Targets caspase-3 specifically, used in apoptosis studies.
Uniqueness
Biotin-YVAD-FMK is unique due to its specificity for VPE and caspase-1, making it particularly useful for studying these enzymes in detail. Its biotin label also allows for easy detection and purification in experimental setups.
Properties
Molecular Formula |
C32H45FN6O9S |
---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C32H45FN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |
InChI Key |
FIOXQISXCBUELV-QUBDBNATSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.